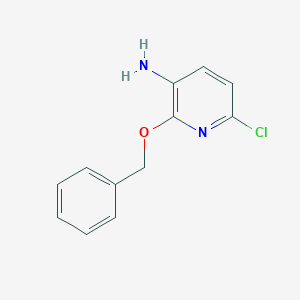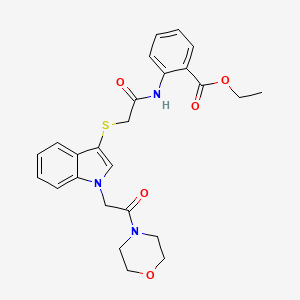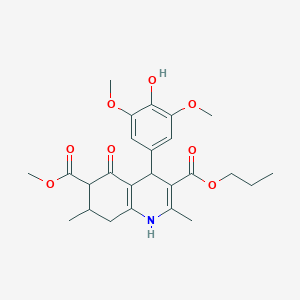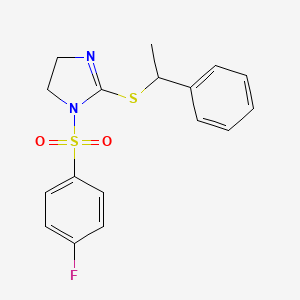![molecular formula C13H17N5O2 B2658093 1,3-dimethyl-8-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 1010923-00-8](/img/structure/B2658093.png)
1,3-dimethyl-8-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-dimethyl-8-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a useful research compound. Its molecular formula is C13H17N5O2 and its molecular weight is 275.312. The purity is usually 95%.
The exact mass of the compound 1,3-dimethyl-8-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,3-dimethyl-8-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-dimethyl-8-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Mesoionic Compounds Synthesis : A study by Coburn and Taylor (1982) detailed the synthesis of mesoionic purinone analogs, closely related to the compound of interest. These analogs were generated from 4-amino-l-methylpyrimidin-6-ones through a series of reactions, highlighting their existence predominantly in the C3-H tautomeric form and their reactivity in hydrolytic ring-opening reactions and 1,3-dipolar cycloadditions Coburn and Taylor, 1982.
Pharmacological Applications
Antidepressant and Anxiolytic-like Activity : Zagórska et al. (2015) synthesized a novel series of arylpiperazinylalkyl purine diones and triones, evaluating their affinity for serotoninergic and dopaminergic receptors. Their study identified compounds with potent receptor ligand activities, indicating potential as antidepressants and anxiolytics. Additionally, docking studies suggested that a substituent at the 7-position of the imidazo[2,1-f]purine-2,4-dione system is crucial for receptor affinity and selectivity, especially towards 5-HT1A and 5-HT7 receptors Zagórska et al., 2015.
Receptor Affinity and Enzyme Activity : Another investigation by Zagórska et al. (2016) explored the biological evaluation of imidazo- and pyrimidino[2,1-f]purines derivatives, focusing on their receptor affinity for serotonin and dopamine receptors, as well as their inhibitory potencies for phosphodiesterases. This study provided insights into structure-activity relationships, identifying compounds with promising profiles for further pharmacological research Zagórska et al., 2016.
Antiviral and Antioxidant Properties
Antiviral Activity : The synthesis and antiviral activity of imidazo[1,2-a]-s-triazine nucleosides, including guanine, guanosine, and guanosine monophosphate analogs, were described by Kim et al. (1978). These compounds, related to the chemical structure of interest, exhibited moderate activity against rhinovirus at non-toxic dosage levels, indicating their potential as antiviral agents Kim et al., 1978.
Antioxidant Activity : Mangasuli et al. (2019) developed an efficient microwave-assisted synthesis protocol for coumarin-purine hybrids, evaluating their in vitro antioxidant activity. This study highlights the potential of such derivatives, including those structurally similar to the compound , as antioxidants, with certain substitutions significantly enhancing DPPH scavenging activity Mangasuli et al., 2019.
Eigenschaften
IUPAC Name |
2,4-dimethyl-6-(2-methylprop-2-enyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-8(2)7-17-5-6-18-9-10(14-12(17)18)15(3)13(20)16(4)11(9)19/h1,5-7H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSOVSHTKAVSRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1CCN2C1=NC3=C2C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-8-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2658011.png)
![2,5-dichloro-N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2658014.png)
![1,3,5-trimethyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-pyrazole-4-carboxamide](/img/structure/B2658015.png)



![2-((3-fluorobenzyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2658020.png)


![5-Acetyl-6-methyl-2-[3-(trifluoromethyl)phenoxy]nicotinonitrile](/img/structure/B2658027.png)
![2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2658029.png)

![1-[4-[4-(2,6-Dimethylphenyl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2658032.png)
![2-{[Hydroxy(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}acetic acid hydrochloride](/img/structure/B2658033.png)